molecular formula C15H11BrO2 B043490 4-(Bromomethyl)benzil CAS No. 18189-19-0

4-(Bromomethyl)benzil

Cat. No. B043490
Key on ui cas rn: 18189-19-0
M. Wt: 303.15 g/mol
InChI Key: QELAVTMDKHSMOP-UHFFFAOYSA-N
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Patent
US07223738B2

Procedure details

A mixture of 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione (6.06 g, 20.0 mmol), 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one (4.56 g, 21.0 mmol), PS-DIEA (20 g, 74 mmol), and TEA (50 mg, 0.5 mmol) was stirred overnight at rt in THF-MeOH (1:1, 300 mL). After this time, the resin (PS-DIEA) was filtered and washed with MeOH (2×100 mL). The combined solution was concentrated to afford the desired product. This product is pure enough (by LCMS) for next step reaction. Analytical LCMS: single peak (ELSD), 2.483 min.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
50 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:18])[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:5][CH:4]=1.[NH:19]1[CH2:24][CH2:23][CH:22]([N:25]2[C:29]3[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=3[NH:27][C:26]2=[O:34])[CH2:21][CH2:20]1.CCN(C(C)C)C(C)C>C1COCC1.CO>[O:34]=[C:26]1[N:25]([CH:22]2[CH2:21][CH2:20][N:19]([CH2:2][C:3]3[CH:8]=[CH:7][C:6]([C:9](=[O:18])[C:10]([C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=4)=[O:11])=[CH:5][CH:4]=3)[CH2:24][CH2:23]2)[C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=2[NH:27]1 |f:3.4|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O
Name
Quantity
4.56 g
Type
reactant
Smiles
N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
Name
Quantity
20 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
TEA
Quantity
50 mg
Type
reactant
Smiles
Step Two
Name
THF MeOH
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the resin (PS-DIEA) was filtered
WASH
Type
WASH
Details
washed with MeOH (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(N1C1CCN(CC1)CC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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